molecular formula C13H15NO5 B12884964 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12884964
M. Wt: 265.26 g/mol
InChI Key: NHQMTHMVJDYTFF-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It contains a pyrrolidine ring, a benzyloxycarbonyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group in pyrrolidine, followed by the introduction of the benzyloxycarbonyl group. One common method is the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 1-((Benzyloxy)carbonyl)-2-oxopyrrolidine-2-carboxylic acid.

    Reduction: Formation of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. Additionally, the compound can participate in nucleophilic acyl substitution reactions, where the carboxylic acid group is activated and reacts with nucleophiles to form new bonds .

Comparison with Similar Compounds

Similar Compounds

  • 1-((Benzyloxy)carbonyl)-2-oxopyrrolidine-2-carboxylic acid
  • 1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-methanol
  • 1-((Benzyloxy)carbonyl)-2-aminopyrrolidine-2-carboxylic acid

Uniqueness

1-((Benzyloxy)carbonyl)-2-hydroxypyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which allows it to undergo a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in organic chemistry and related fields .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

2-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO5/c15-11(16)13(18)7-4-8-14(13)12(17)19-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2,(H,15,16)

InChI Key

NHQMTHMVJDYTFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)O

Origin of Product

United States

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